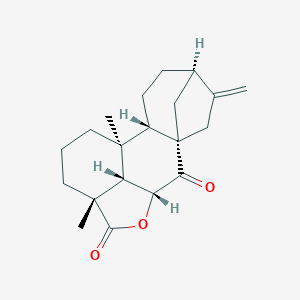
6alpha-Hydroxy-7-oxokaura-16-ene-18-oic acid lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxokaurenolide is a natural product found in plants such as Clematoclethra scandens and Mitrephora glabra It is a member of the kaurane diterpenoids, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxokaurenolide typically involves the oxidation of kaurenoic acid. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired oxidation state.
Industrial Production Methods: Continuous flow processes and catalytic hydrogenation techniques could be employed to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Oxokaurenolide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert 7-Oxokaurenolide to less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Catalytic hydrogenation using Raney nickel.
Substitution: Various organic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more highly oxidized derivatives, while reduction can produce less oxidized forms.
Applications De Recherche Scientifique
7-Oxokaurenolide has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 7-Oxokaurenolide involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Kaurenoic Acid: A precursor to 7-Oxokaurenolide, known for its anti-inflammatory properties.
Steviol: Another kaurane diterpenoid with sweetening properties.
Grandiflorenic Acid: A related compound with potential anticancer activity.
Uniqueness: 7-Oxokaurenolide is unique due to its specific oxidation state and the resulting biological activities.
Propriétés
Numéro CAS |
19794-40-2 |
|---|---|
Formule moléculaire |
C20H26O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(1S,2S,5R,8R,10R,13R,17S)-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecane-9,12-dione |
InChI |
InChI=1S/C20H26O3/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3)15(18)14(16(20)21)23-17(19)22/h12-15H,1,4-10H2,2-3H3/t12-,13+,14-,15+,18+,19-,20+/m1/s1 |
Clé InChI |
VCCKBMBRVGBEIV-UFUZVNNQSA-N |
SMILES |
CC12CCCC3(C1C(C(=O)C45C2CCC(C4)C(=C)C5)OC3=O)C |
SMILES isomérique |
C[C@@]12CCC[C@@]3([C@H]1[C@H](C(=O)[C@]45[C@H]2CC[C@H](C4)C(=C)C5)OC3=O)C |
SMILES canonique |
CC12CCCC3(C1C(C(=O)C45C2CCC(C4)C(=C)C5)OC3=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















